molecular formula C3H8NO4P B13413634 3-(Hydroxyamino)propoxy-oxido-oxophosphanium

3-(Hydroxyamino)propoxy-oxido-oxophosphanium

Katalognummer: B13413634
Molekulargewicht: 153.07 g/mol
InChI-Schlüssel: BURRPEGTNIECJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxyamino)propoxy-oxido-oxophosphanium is a phosphorus-containing compound with a unique structure that includes both hydroxyamino and oxido-oxophosphanium groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)propoxy-oxido-oxophosphanium typically involves the reaction of a hydroxyamino compound with a phosphonium reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxyamino)propoxy-oxido-oxophosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydroxyamino and oxido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxyamino)propoxy-oxido-oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Hydroxyamino)propoxy-oxido-oxophosphanium involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes, while the oxido-oxophosphanium group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Hydroxyamino)-3-oxopropylphosphonic acid
  • (3-Aminopropyl)(hydroxy)oxophosphonium

Uniqueness

3-(Hydroxyamino)propoxy-oxido-oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications.

Eigenschaften

Molekularformel

C3H8NO4P

Molekulargewicht

153.07 g/mol

IUPAC-Name

3-(hydroxyamino)propoxy-oxido-oxophosphanium

InChI

InChI=1S/C3H8NO4P/c5-4-2-1-3-8-9(6)7/h4-5H,1-3H2

InChI-Schlüssel

BURRPEGTNIECJB-UHFFFAOYSA-N

Kanonische SMILES

C(CNO)CO[P+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.